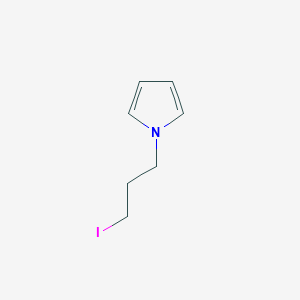![molecular formula C9H11BrN2O B13870355 N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide is a synthetic chemical compound known for its ability to bind to specific receptors in the body. This compound is widely used in scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves forming N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used to study the mechanisms of various biological processes by binding to specific receptors in the body.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide binds to specific receptors in the body, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved. The mechanism of action involves the modulation of various signaling pathways within the cell, resulting in changes in gene expression, cellular metabolism, and cell proliferation and differentiation.
Comparación Con Compuestos Similares
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds have similar structures but may differ in their biological activity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials but have different chemical and biological properties.
The uniqueness of this compound lies in its specific binding affinity to certain receptors and its versatile applications in scientific research.
Propiedades
Fórmula molecular |
C9H11BrN2O |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
N-[2-(2-bromopyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H11BrN2O/c1-7(13)11-6-4-8-3-2-5-12-9(8)10/h2-3,5H,4,6H2,1H3,(H,11,13) |
Clave InChI |
PJFRGXCZKFYHHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=C(N=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


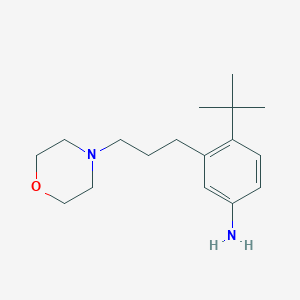
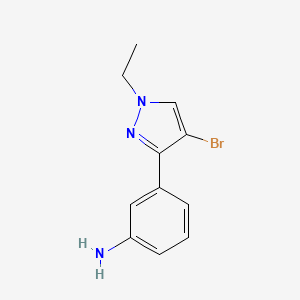
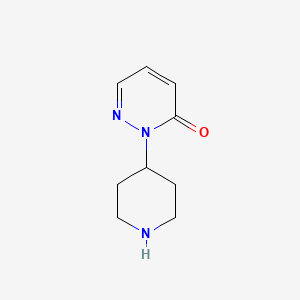
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
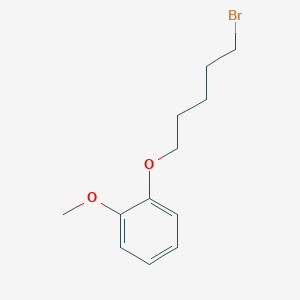
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)
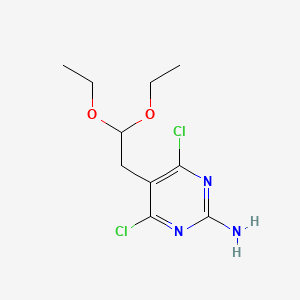

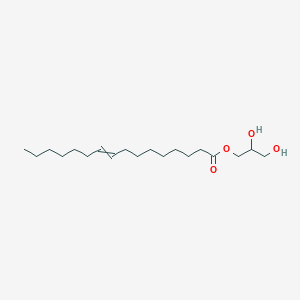

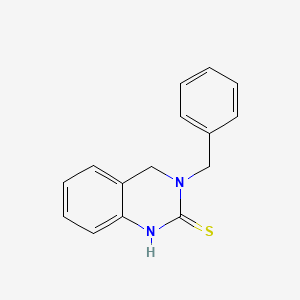
![5-[(3-Methylbutyl)amino]pentan-1-ol](/img/structure/B13870328.png)
![t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13870340.png)
